N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a tert-butylphenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 4-tert-butylphenylamine with quinoline-1-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-amine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A compound with similar tert-butylphenyl groups but different core structure.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Shares the tert-butylphenyl group but has a different functional group and core structure.
Uniqueness
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, with the CAS number 345972-45-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as structure-activity relationships (SARs) based on various studies.
- Molecular Formula : C20H24N2O
- Molecular Weight : 308.42 g/mol
- Purity : ≥ 98%
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A notable study synthesized various 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including compound 13a, which exhibited significant inhibition of proinflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages (J774A.1 cells). This compound also demonstrated protective effects in vivo against acute lung injury (ALI) and sepsis models by reducing pulmonary edema and improving survival rates in treated mice .
Compound | Cytokine Inhibition | In Vivo Effects |
---|---|---|
13a | IL-6, TNF-α | Reduced edema, improved survival |
Anticancer Activity
The anticancer activity of this compound has been evaluated through various assays. In vitro studies using cancer cell lines such as H460 (lung carcinoma), DU145 (prostate carcinoma), and MCF7 (breast adenocarcinoma) demonstrated that this compound and its derivatives exhibit potent antiproliferative effects. The incorporation of specific aryl groups into the quinoline structure has been shown to enhance these effects significantly .
Cell Line | IC50 (µM) | % Growth Inhibition |
---|---|---|
H460 | 25 | 90% |
DU145 | 30 | 85% |
MCF7 | 20 | 92% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that modifications at the aryl position can lead to variations in potency against different biological targets.
Key Findings from SAR Studies
- Aryl Substituents : The nature of substituents on the phenyl ring significantly affects anti-inflammatory and anticancer activities.
- Positioning : Compounds with substitutions at the para position relative to the carboxamide exhibit enhanced biological activities compared to ortho or meta substitutions .
Study on Acute Lung Injury
In a controlled study involving LPS-induced ALI in mice, administration of derivative 13a resulted in:
- Reduction of inflammatory markers : Notable decrease in IL-6 and TNF-α levels.
- Histopathological improvements : Alleviation of lung tissue damage.
This supports the hypothesis that modifications in the quinoline structure can yield compounds with therapeutic potential for inflammatory diseases .
Anticancer Efficacy Assessment
A comprehensive evaluation was conducted using a panel of cancer cell lines. The results indicated:
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-20(2,3)16-10-12-17(13-11-16)21-19(23)22-14-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZELLMKAEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.